N'~1~,N'~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide
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Overview
Description
N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide is a complex organic compound with the molecular formula C28H40N6O2 This compound is known for its unique structure, which includes two dimethylamino groups attached to phenyl rings, connected by a nonanedihydrazide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and nonanedihydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the Schiff base linkage. The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure. The purification process may involve additional steps such as column chromatography to ensure the removal of impurities and obtain a product that meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, thiols; often in the presence of a base or under reflux conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Compounds with substituted nucleophiles replacing the dimethylamino groups.
Scientific Research Applications
N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of dyes and pigments, as well as in the development of advanced materials
Mechanism of Action
The mechanism of action of N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound’s hydrazide linkage allows it to form stable complexes with metal ions, which can modulate enzymatic activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide
- N’~1~,N’~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide
- N’~1~,N’~10~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide
Uniqueness
N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide is unique due to its specific nonanedihydrazide chain length, which imparts distinct physical and chemical properties compared to its analogs.
Properties
Molecular Formula |
C27H38N6O2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N,N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]nonanediamide |
InChI |
InChI=1S/C27H38N6O2/c1-32(2)24-16-12-22(13-17-24)20-28-30-26(34)10-8-6-5-7-9-11-27(35)31-29-21-23-14-18-25(19-15-23)33(3)4/h12-21H,5-11H2,1-4H3,(H,30,34)(H,31,35)/b28-20+,29-21+ |
InChI Key |
KRFPFDWVGXSQDL-IABPKXMJSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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